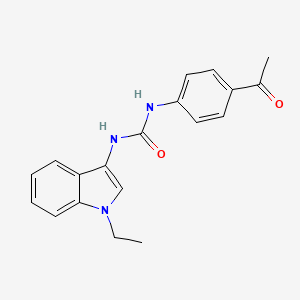

1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

Description

Properties

IUPAC Name |

1-(4-acetylphenyl)-3-(1-ethylindol-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-3-22-12-17(16-6-4-5-7-18(16)22)21-19(24)20-15-10-8-14(9-11-15)13(2)23/h4-12H,3H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRTZDBQCDWDDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. With the molecular formula C₁₉H₁₉N₃O₂ and a molecular weight of 321.38 g/mol, this urea derivative has been explored for various therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure

The compound features an indole ring structure, which is known for its diverse biological activities. The presence of the acetylphenyl group and the ethyl substitution on the indole enhances its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the modulation of apoptosis-related pathways, leading to increased rates of programmed cell death in malignant cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HT-29 (Colon) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 18.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Preliminary studies suggest it possesses moderate antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, it showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Comparison to Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to penicillin |

| Escherichia coli | 64 | Similar to ciprofloxacin |

| Pseudomonas aeruginosa | 128 | Less effective than ampicillin |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The indole moiety is known to influence various signaling pathways, particularly those involved in cell survival and apoptosis. This compound may inhibit key enzymes or receptors involved in these processes, thereby exerting its therapeutic effects.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size and improved patient survival rates compared to control groups.

- Infection Control : In vitro studies have shown that this compound can effectively inhibit biofilm formation by Candida albicans, suggesting its potential use in treating fungal infections resistant to conventional therapies .

Scientific Research Applications

Scientific Research Applications of 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea

This compound, a urea derivative with an acetylphenyl group and an ethyl-substituted indole moiety, is a compound of interest in scientific research due to its potential biological activities. The presence of both the acetylphenyl and indole groups in its structure may contribute to its pharmacological properties.

1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has significant biological activities, especially in antimicrobial and anticancer research.

Antimicrobial Properties: 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has demonstrated antibacterial capabilities against both Gram-positive and Gram-negative bacteria, and in some instances, it has outperformed conventional antibiotics. Similar compounds have demonstrated substantial biofilm inhibition against Staphylococcus aureus and MRSA, suggesting they could be used to treat bacterial illnesses.

Anticancer Activity: 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea has shown anticancer properties against breast and lung cancer cell lines, inducing apoptosis through caspase activation and modulation of Bcl-2 family proteins. When tested against A431 human epidermoid carcinoma cells, the compound's IC50 value was comparable to that of standard chemotherapeutic agents.

Case Studies

- Study 1: Anticancer Efficacy Researchers assessed the efficacy of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea against A431 human epidermoid carcinoma cells, and the compound exhibited an IC50 value comparable to standard chemotherapeutic agents, suggesting strong potential for cancer therapy.

- Study 2: Antimicrobial Activity An investigation of the antimicrobial properties of 1-(3-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea against Gram-positive and Gram-negative bacteria revealed that this compound significantly inhibited bacterial growth, outperforming traditional antibiotics in some assays.

Related Compounds

Comparison with Similar Compounds

1-(4-Ethylphenyl)-3-(1H-indol-3-yl)urea

- Molecular Formula : C₁₇H₁₇N₃O

- Molecular Weight : 279.34 g/mol

- Key Differences : Replaces the 4-acetylphenyl group with a 4-ethylphenyl (–CH₂CH₃) and lacks the ethyl substitution on the indole nitrogen.

- Properties : Reduced molecular weight and polarity compared to the target compound. Labeled with hazard statements H302 (harmful if swallowed) and H315 (skin irritation), indicating higher toxicity risks .

N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea

- Molecular Formula : C₁₅H₁₃FN₂O₂

- Molecular Weight : 280.28 g/mol

- Key Differences : Retains the 4-acetylphenyl group but replaces the indole moiety with a 4-fluorophenyl ring.

- Structural studies via Hirshfeld surface analysis highlight intermolecular interactions critical for crystal packing .

1-(4-Ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

- Molecular Formula : C₂₀H₂₃N₃O₃

- Molecular Weight : 353.4 g/mol

- Key Differences: Ethoxy (–OCH₂CH₃) and methoxyethyl (–CH₂OCH₃) groups increase steric bulk and hydrophilicity. No bioactivity data are reported, but its structural complexity suggests tailored solubility for drug delivery .

Anticancer Chalcone Derivatives

- Example : (E)-3-(4-Bromophenyl)-1-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one (3a)

GABA-Transaminase Inhibitors

- Example : Michael adducts of 1-(4-acetylphenyl)-pyrrolidine-2,5-dione

- Structure : Derived from the same 4-acetylphenyl precursor but incorporates a pyrrolidine-dione ring instead of urea.

- Activity : IC₅₀ values of 5.2 mM (4-bromophenyloxy derivative) and 6.2 mM (salicylaldehyde derivative), comparable to the reference drug vigabatrin. This suggests the 4-acetylphenyl group is critical for enzyme inhibition .

Physicochemical and Optical Properties

Fluorescence in Analogous Compounds

- Example: (E)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(1-ethyl-1H-indol-3-yl)prop-2-en-1-one (BPEPO) Structure: Contains a conjugated enone system instead of urea. Properties: Displays temperature-dependent fluorescence (77–277 K), with emission wavelength linearly correlated to temperature.

Data Tables

Table 1. Structural and Bioactivity Comparison

Q & A

Q. What are the recommended synthetic routes for 1-(4-acetylphenyl)-3-(1-ethyl-1H-indol-3-yl)urea, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling substituted phenyl isocyanates with indole derivatives. A two-step approach is common:

Step 1: Prepare the 1-ethyl-1H-indol-3-amine intermediate via alkylation of indole using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Step 2: React the amine with 4-acetylphenyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C to form the urea linkage .

Optimization:

- Use Design of Experiments (DoE) to evaluate variables (e.g., solvent polarity, temperature, stoichiometry). For example, ethanol or DCM as solvents may favor higher yields due to controlled reactivity .

- Monitor reaction progress via TLC or HPLC-MS to minimize side products like over-alkylation or urea hydrolysis .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm regioselectivity of the urea bond and substitution patterns on the indole and phenyl rings. For example, the acetyl group’s carbonyl signal appears at ~200 ppm in ¹³C NMR .

- X-ray Crystallography: Resolve molecular conformation and hydrogen-bonding networks (e.g., urea NH groups often form intramolecular H-bonds with acetyl oxygen) .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly for detecting trace impurities .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity and binding mechanisms of this urea derivative?

Methodological Answer:

- Quantum Chemical Calculations:

- Use density functional theory (DFT) to model electron distribution at the urea moiety, which influences hydrogen-bond donor capacity .

- Calculate Fukui indices to predict electrophilic/nucleophilic sites for potential metabolic degradation .

- Molecular Docking:

- MD Simulations:

- Simulate solvation effects and stability of the compound in biological membranes to assess bioavailability .

Q. What strategies resolve contradictions in pharmacological data across in vitro and in vivo studies?

Methodological Answer:

- Pharmacokinetic Profiling:

- Dose-Response Re-Evaluation:

- Orthogonal Assays:

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

Methodological Answer:

- Core Modifications:

- Replace the acetyl group with sulfonyl or trifluoromethyl groups to enhance hydrophobic interactions with target pockets .

- Vary the ethyl group on the indole nitrogen to smaller (methyl) or bulkier (isopropyl) substituents and assess steric effects on binding .

- Bioisosteric Replacement:

- 3D-QSAR Models:

- Build comparative molecular field analysis (CoMFA) models using IC₅₀ data from analogs to predict activity cliffs .

Q. What experimental frameworks are recommended for studying this compound’s potential off-target effects?

Methodological Answer:

- Proteome-Wide Screening:

- CRISPR-Cas9 Knockout Libraries:

- Transcriptomic Analysis:

- Perform RNA-seq on treated vs. untreated cells to detect dysregulated genes, particularly in stress-response pathways (e.g., HSP90, NF-κB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.